2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide is a synthetic organic compound with a complex structure. It features a chlorophenoxy group, a piperidinylcarbonyl group, and a phenylacetamide moiety. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate acylating agent to form 2-chlorophenoxyacetyl chloride.
Coupling with Piperidine Derivative: The 2-chlorophenoxyacetyl chloride is then reacted with 3-(1-piperidinylcarbonyl)aniline under basic conditions to form the desired product. This step often requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The piperidinylcarbonyl group may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-phenylacetamide: Lacks the piperidinylcarbonyl group, which may result in different biological activity.
2-(2-bromophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and biological properties.
2-(2-chlorophenoxy)-N-[3-(1-morpholinylcarbonyl)phenyl]acetamide: Contains a morpholine ring instead of piperidine, which may affect its binding affinity and specificity.
Uniqueness
The presence of the piperidinylcarbonyl group in 2-(2-chlorophenoxy)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide distinguishes it from other similar compounds, potentially enhancing its binding interactions with biological targets and leading to unique pharmacological profiles.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[3-(piperidine-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-17-9-2-3-10-18(17)26-14-19(24)22-16-8-6-7-15(13-16)20(25)23-11-4-1-5-12-23/h2-3,6-10,13H,1,4-5,11-12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHVPPZJJMSVCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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